An In-depth Technical Guide to [3-(2-Methylpropoxy)phenyl]methanol (CAS 1021064-15-2)
An In-depth Technical Guide to [3-(2-Methylpropoxy)phenyl]methanol (CAS 1021064-15-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
[3-(2-Methylpropoxy)phenyl]methanol, with the CAS number 1021064-15-2, is a substituted aromatic alcohol.[1] While specific experimental data for this compound is not extensively available in public literature, its structural motifs—a benzyl alcohol core and an isobutoxy substituent on the phenyl ring—suggest its potential utility as a building block in medicinal chemistry and organic synthesis. Substituted benzyl alcohols are a class of compounds with diverse applications, including as key intermediates in the synthesis of pharmaceuticals and as agents with biological activities themselves.[2][3][4] This guide provides a comprehensive overview of the predicted properties, a plausible synthetic route, expected spectroscopic characteristics, potential applications, and essential safety and handling protocols for [3-(2-Methylpropoxy)phenyl]methanol, based on established chemical principles and data from analogous structures.
Physicochemical Properties
Due to the limited availability of experimental data, the following physicochemical properties are predicted based on computational models and comparison with structurally related compounds.
| Property | Predicted Value | Reference/Method |
| Molecular Formula | C₁₁H₁₆O₂ | [1] |
| Molecular Weight | 180.24 g/mol | PubChem |
| Appearance | Colorless liquid or low-melting solid | Analogy to similar benzyl alcohols |
| Boiling Point | ~250-270 °C at 760 mmHg | Estimation from similar structures |
| Melting Point | Not available | - |
| Solubility | Soluble in common organic solvents (e.g., ethanol, methanol, dichloromethane, ethyl acetate); sparingly soluble in water. | General solubility of benzyl alcohols |
| pKa | ~14-15 (for the hydroxyl proton) | Analogy to benzyl alcohol |
| LogP | ~2.5-3.0 | Estimation |
Synthesis and Reactivity
A plausible and efficient synthetic route to [3-(2-Methylpropoxy)phenyl]methanol involves a two-step process starting from 3-hydroxybenzaldehyde. This approach leverages common and well-established organic reactions.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of [3-(2-Methylpropoxy)phenyl]methanol.
Experimental Protocol
Step 1: Synthesis of 3-(2-Methylpropoxy)benzaldehyde
-
To a solution of 3-hydroxybenzaldehyde (1 equivalent) in a suitable polar aprotic solvent such as acetone or DMF, add a base, for instance, anhydrous potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes to form the phenoxide.
-
Add isobutyl bromide (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-(2-Methylpropoxy)benzaldehyde.
Step 2: Synthesis of [3-(2-Methylpropoxy)phenyl]methanol
-
Dissolve 3-(2-Methylpropoxy)benzaldehyde (1 equivalent) in methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.1 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until TLC indicates the complete consumption of the starting material.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford [3-(2-Methylpropoxy)phenyl]methanol. Further purification can be achieved by column chromatography if necessary. A similar reduction of a substituted benzaldehyde to a benzyl alcohol is a well-documented procedure.[5]
Reactivity Profile
The reactivity of [3-(2-Methylpropoxy)phenyl]methanol is primarily dictated by the benzylic alcohol functional group.
-
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 3-(2-methylpropoxy)benzaldehyde, using mild oxidizing agents like pyridinium chlorochromate (PCC), or further to the carboxylic acid with stronger oxidants such as potassium permanganate (KMnO₄) or chromic acid.
-
Esterification and Etherification: The hydroxyl group can readily undergo esterification with carboxylic acids or acyl chlorides and etherification with alkyl halides under appropriate conditions.
-
Substitution: The benzylic hydroxyl group can be converted into a good leaving group (e.g., by protonation in the presence of a strong acid) and subsequently be displaced by nucleophiles in an Sₙ1-type reaction, facilitated by the stability of the resulting benzylic carbocation.
Spectroscopic Analysis (Predicted)
While experimental spectra are not available, the following spectroscopic characteristics can be predicted based on the structure.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the different proton environments.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.2-7.4 | m | 1H | Aromatic C4-H |
| ~6.8-7.0 | m | 3H | Aromatic C2-H, C5-H, C6-H |
| ~4.6 | s | 2H | -CH₂OH (benzylic) |
| ~3.7 | d | 2H | -OCH₂- (isobutoxy) |
| ~2.0 | m | 1H | -CH- (isobutoxy) |
| ~1.0 | d | 6H | -CH(CH₃)₂ (isobutoxy) |
| ~2.0-3.0 | br s | 1H | -OH (hydroxyl proton, may exchange with D₂O) |
Note: Chemical shifts are predicted relative to TMS in CDCl₃. The broadness and position of the -OH signal can vary depending on concentration and solvent.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton.
| Chemical Shift (δ, ppm) | Assignment |
| ~159 | C3 (aromatic, attached to -O) |
| ~143 | C1 (aromatic, attached to -CH₂OH) |
| ~129 | C5 (aromatic) |
| ~119 | C6 (aromatic) |
| ~114 | C4 (aromatic) |
| ~113 | C2 (aromatic) |
| ~74 | -OCH₂- (isobutoxy) |
| ~65 | -CH₂OH (benzylic) |
| ~28 | -CH- (isobutoxy) |
| ~19 | -CH(CH₃)₂ (isobutoxy) |
Note: Chemical shifts are predicted relative to TMS in CDCl₃.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorptions corresponding to the functional groups present.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Strong, Broad | O-H stretch (alcohol) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2960-2850 | Medium-Strong | C-H stretch (aliphatic) |
| 1600, 1480 | Medium-Weak | C=C stretch (aromatic ring) |
| 1250-1000 | Strong | C-O stretch (ether and alcohol) |
The presence of a broad O-H band is a key diagnostic feature for alcohols in IR spectroscopy.[6][7] The C-O stretching region will likely show strong absorptions characteristic of both the aryl ether and the primary alcohol.[8][9]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z = 180. Key fragmentation patterns for benzyl alcohols include the loss of a hydroxyl radical (•OH) to give a peak at m/z = 163, and the loss of the entire hydroxymethyl group (•CH₂OH) to give a peak at m/z = 149. A significant fragmentation pathway would be the formation of the tropylium ion or related structures. Cleavage of the isobutoxy group could also be observed.[10][11]
Potential Applications in Drug Development
Substituted benzyl alcohols are valuable intermediates in the synthesis of a wide range of biologically active molecules.[2] The structural features of [3-(2-Methylpropoxy)phenyl]methanol make it a promising scaffold for several applications:
-
Scaffold for Novel Therapeutics: The molecule can serve as a starting point for the synthesis of more complex molecules with potential therapeutic activities. The hydroxyl group provides a convenient handle for further functionalization.
-
Analog Synthesis: In lead optimization programs, this compound could be used to synthesize analogs of existing drug candidates to explore structure-activity relationships (SAR). The meta-substituted isobutoxy group can modulate lipophilicity and metabolic stability.
-
Fragment-Based Drug Discovery: As a relatively small molecule with defined chemical features, it could be used in fragment-based screening to identify new binding motifs for protein targets.
Safety and Handling
Hazard Identification (Presumed)
-
Acute Toxicity: Likely harmful if swallowed or inhaled.
-
Skin and Eye Irritation: May cause skin and eye irritation.
-
Respiratory Irritation: Vapors may cause respiratory tract irritation.
Recommended Personal Protective Equipment (PPE)
Caption: Recommended Personal Protective Equipment for handling [3-(2-Methylpropoxy)phenyl]methanol.
Handling and Storage
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[14] Avoid contact with skin, eyes, and clothing.[12] Prevent inhalation of vapors. Keep away from heat, sparks, and open flames.[13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14] Keep away from oxidizing agents.
First Aid Measures
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move the person into fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
-
In all cases of exposure, seek medical attention if symptoms persist.[14]
Conclusion
[3-(2-Methylpropoxy)phenyl]methanol is a chemical compound with potential as a versatile building block in organic synthesis and medicinal chemistry. Although specific experimental data is scarce, this guide provides a robust framework of its predicted properties, a logical synthetic pathway, expected analytical signatures, and essential safety protocols based on established chemical principles and data from analogous compounds. Researchers and drug development professionals can use this information as a starting point for their work with this and related molecules, always adhering to rigorous safety standards and conducting appropriate small-scale experiments to verify properties and reactivity before scaling up.
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